[3-(1H-Imidazol-1-yl)propyl](pentan-3-yl)amine
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Overview
Description
3-(1H-Imidazol-1-yl)propylamine is a chemical compound with the molecular formula C11H21N3 and a molecular weight of 195.30 g/mol . This compound features an imidazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-Imidazol-1-yl)propylamine typically involves the reaction of an imidazole derivative with a suitable alkylating agent. One common method is the Debus-Radziszewski synthesis, which involves the reaction of glyoxal, ammonia, and formaldehyde to form imidazole . The imidazole derivative can then be reacted with 3-bromopropylamine and pentan-3-ylamine under basic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of 3-(1H-Imidazol-1-yl)propylamine may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The process typically includes steps such as purification by recrystallization or chromatography and characterization using techniques like NMR, HPLC, and LC-MS .
Chemical Reactions Analysis
Types of Reactions
3-(1H-Imidazol-1-yl)propylamine can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form N-oxides.
Reduction: Reduction of the imidazole ring can lead to the formation of imidazolines.
Substitution: The compound can undergo nucleophilic substitution reactions at the imidazole ring or the alkyl chains.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Imidazole N-oxides.
Reduction: Imidazolines.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
3-(1H-Imidazol-1-yl)propylamine has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3-(1H-Imidazol-1-yl)propylamine involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions and form hydrogen bonds with biological molecules, influencing their activity. This compound may inhibit or activate specific enzymes, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Clemizole: An antihistaminic agent with an imidazole ring.
Etonitazene: An analgesic with an imidazole ring.
Omeprazole: An antiulcer drug containing an imidazole ring.
Uniqueness
3-(1H-Imidazol-1-yl)propylamine is unique due to its specific alkyl chain substitutions, which can influence its chemical reactivity and biological activity. The presence of both a propyl and a pentyl group attached to the imidazole ring distinguishes it from other imidazole derivatives, potentially leading to unique interactions with biological targets and different pharmacological properties .
Properties
Molecular Formula |
C11H21N3 |
---|---|
Molecular Weight |
195.30 g/mol |
IUPAC Name |
N-(3-imidazol-1-ylpropyl)pentan-3-amine |
InChI |
InChI=1S/C11H21N3/c1-3-11(4-2)13-6-5-8-14-9-7-12-10-14/h7,9-11,13H,3-6,8H2,1-2H3 |
InChI Key |
GRCVNBPYFCYAJI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)NCCCN1C=CN=C1 |
Origin of Product |
United States |
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